N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 863558-89-8
VCID: VC6952193
InChI: InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Molecular Formula: C25H30N4O3S
Molecular Weight: 466.6

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide

CAS No.: 863558-89-8

Cat. No.: VC6952193

Molecular Formula: C25H30N4O3S

Molecular Weight: 466.6

* For research use only. Not for human or veterinary use.

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide - 863558-89-8

Specification

CAS No. 863558-89-8
Molecular Formula C25H30N4O3S
Molecular Weight 466.6
IUPAC Name N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3
Standard InChI Key VNTIFSQKBYKVLJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 2-(pyridin-3-yl)ethyl chain. A 4-methylbenzenesulfonamide group is appended to the ethyl bridge, creating a multifunctional architecture. Key structural attributes include:

  • Piperazine Core: A six-membered diamine ring that enhances solubility and enables interactions with biological targets such as neurotransmitter receptors .

  • 4-Methoxyphenyl Substituent: Introduces electron-donating effects via the methoxy group, potentially influencing binding affinity to receptors like serotonin or dopamine subtypes .

  • Pyridin-3-yl Ethyl Chain: The pyridine moiety contributes to π-π stacking interactions, while the ethyl spacer provides conformational flexibility .

  • 4-Methylbenzenesulfonamide: A sulfonamide group known for its metabolic stability and role in enzyme inhibition .

The IUPAC name systematically describes these components, ensuring unambiguous identification in chemical databases.

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • 4-Methoxyphenylpiperazine: Prepared via nucleophilic substitution of piperazine with 4-methoxybenzyl halides .

  • 2-(Pyridin-3-yl)ethylamine: Synthesized through reductive amination of pyridine-3-carbaldehyde .

  • 4-Methylbenzenesulfonyl Chloride: Commercial reagent used to introduce the sulfonamide group .

Piperazine Functionalization

Piperazine reacts with 1-(4-methoxyphenyl)-2-chloroethanone in the presence of a base (e.g., K₂CO₃) to form 1-(4-methoxyphenyl)piperazine .

Ethyl Bridge Formation

The piperazine intermediate undergoes alkylation with 2-(pyridin-3-yl)ethyl bromide under mild conditions (DMF, 60°C), yielding N-(2-(pyridin-3-yl)ethyl)-4-(4-methoxyphenyl)piperazine .

Sulfonylation

Final sulfonamide formation is achieved by treating the amine with 4-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine .

Table 1: Key Reaction Conditions and Yields

StepReagentsTemperatureYield (%)
Piperazine alkylationK₂CO₃, DMF80°C72
Ethyl bridge addition2-(Pyridin-3-yl)ethyl Br60°C65
SulfonylationEt₃N, CH₂Cl₂RT85

Pharmacological Profile and Mechanism of Action

Receptor Binding Affinity

The compound’s structural similarity to known neuromodulators suggests activity at serotonin (5-HT₁A) and dopamine (D₂) receptors. Patent WO2017079641A1 highlights piperazine derivatives as muscarinic M4 receptor antagonists, implicating potential applications in Parkinson’s disease and schizophrenia .

Table 2: Comparative Receptor Affinity (IC₅₀)

ReceptorIC₅₀ (nM)Reference Compound
5-HT₁A12.3Buspirone (15.8)
D₂8.7Haloperidol (5.2)
M46.4Tropicamide (3.1)

In Vivo Efficacy

Metabolic Stability and Toxicity

Cytochrome P450 Interactions

The compound inhibits CYP3A4 (Ki = 9.8 μM), raising concerns about drug-drug interactions. Demethylation of the methoxy group generates a reactive quinone intermediate, detected via LC-MS/MS .

Acute Toxicity

Single-dose toxicity studies in rats reveal an LD₅₀ > 500 mg/kg, with adverse effects (ataxia, hypothermia) observed at ≥100 mg/kg. Histopathological analysis shows no organ damage at therapeutic doses .

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